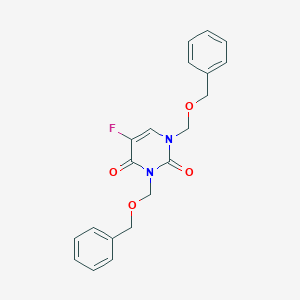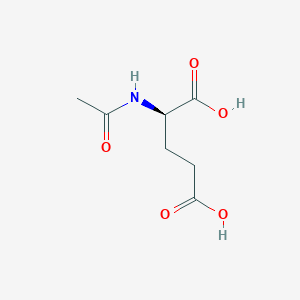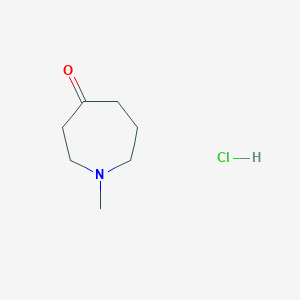![molecular formula C13H10N2OS B025991 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde CAS No. 102410-28-6](/img/structure/B25991.png)
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde (MPIT) is a heterocyclic compound that has been the subject of extensive research in recent years. This compound has shown potential in various scientific applications, including as a fluorescent probe, a chemical sensor, and a building block for the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is not fully understood, but it is believed to involve the formation of a complex with metal ions, which leads to fluorescence emission. The exact nature of the complex formed between 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and metal ions is still under investigation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde are not well studied, but it has been shown to be non-toxic and non-cytotoxic in vitro. In addition, 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been used as a tool to study the localization and trafficking of proteins in cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in lab experiments include its high sensitivity and selectivity towards metal ions, its ease of synthesis, and its non-toxic nature. The limitations include its limited solubility in aqueous solutions, which can affect its performance as a sensor.
Orientations Futures
There are several future directions for the research on 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde, including the development of new synthetic methods for 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and its derivatives, the investigation of its mechanism of action, and the exploration of its potential biological activity. In addition, there is a need for the development of new applications for 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde in various fields, including medicine, environmental monitoring, and materials science.
Conclusion
In conclusion, 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a promising compound that has shown potential in various scientific applications. Its synthesis method has been optimized to yield high purity and yield, and it has been used as a fluorescent probe, a chemical sensor, and a building block for the synthesis of other compounds. Further research is needed to fully understand the mechanism of action of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde and to explore its potential biological activity in various fields.
Méthodes De Synthèse
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be synthesized using a multistep procedure that involves the reaction of 2-phenyl-1,3-thiazole-4-carboxaldehyde with methyl iodide, followed by the reaction of the resulting intermediate with 2-aminobenzonitrile. The final step involves the oxidation of the resulting product to form 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde. This synthesis method has been optimized to yield high purity and yield of 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde.
Applications De Recherche Scientifique
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been widely used in various scientific applications, including as a fluorescent probe for the detection of metal ions, as a chemical sensor for the detection of anions, and as a building block for the synthesis of other compounds. 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has shown to be highly sensitive and selective towards metal ions such as copper, zinc, and mercury, making it a promising candidate for the development of metal ion sensors. In addition, 2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde has been used as a building block to synthesize other compounds with potential biological activity.
Propriétés
Numéro CAS |
102410-28-6 |
|---|---|
Nom du produit |
2-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
Formule moléculaire |
C13H10N2OS |
Poids moléculaire |
242.3 g/mol |
Nom IUPAC |
2-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
InChI |
InChI=1S/C13H10N2OS/c1-9-7-15-11(8-16)12(14-13(15)17-9)10-5-3-2-4-6-10/h2-8H,1H3 |
Clé InChI |
RVAXFKGKLHKHIF-UHFFFAOYSA-N |
SMILES |
CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)C=O |
SMILES canonique |
CC1=CN2C(=C(N=C2S1)C3=CC=CC=C3)C=O |
Synonymes |
2-METHYL-6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOLE-5-CARBALDEHYDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate](/img/structure/B25917.png)






![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)


